1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a synthetic organic compound belonging to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction is carried out by heating the reactants in boiling ethanol in the presence of piperidine as a base catalyst for 2–5 hours . After standard workup, the desired product is obtained in good yields (59–78%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The reduction of the compound with aqueous hydrazine hydrate selectively involves the C1=O carbonyl group.
Condensation: The reduction products can be condensed with aldehydes and acetone to afford new derivatives.
Transamination: The compound reacts with N,N-dimethylformamide dimethyl acetal, followed by transamination with primary amines.
Common Reagents and Conditions
Hydrazine hydrate: Used for selective reduction of the carbonyl group.
Aldehydes and acetone: Used for condensation reactions.
N,N-dimethylformamide dimethyl acetal: Used for transamination reactions.
Major Products Formed
Reduction products: 4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-ones.
Condensation products: 1-[(het)arylmethylidene]- and 1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-ones.
Transamination products: 1-{[(het)arylamino]methylidene}-4H-pyrrolo[3,2,1-IJ]quinolin-2-ones.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits anticoagulant activity by inhibiting blood coagulation factors Xa and XIa.
Materials Science: The unique structural features of the compound make it a potential candidate for the development of new materials with specific properties.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets. For example, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these targets and interfere with their normal function, thereby preventing blood clot formation.
Comparison with Similar Compounds
1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can be compared with other pyrroloquinoline derivatives:
4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-ones: These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity.
Quinoline derivatives: Compounds such as 2-hydroxyquinoline and 4-hydroxyquinoline have different substitution patterns and exhibit distinct biological activities.
Properties
Molecular Formula |
C24H26N2O |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-(benzyliminomethyl)-6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C24H26N2O/c1-5-17-11-19-16(2)13-24(3,4)26-22(19)20(12-17)21(23(26)27)15-25-14-18-9-7-6-8-10-18/h6-13,15,27H,5,14H2,1-4H3 |
InChI Key |
DZMVOXHBLQCYHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=CC(N3C(=C2C=NCC4=CC=CC=C4)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.